1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one

Description

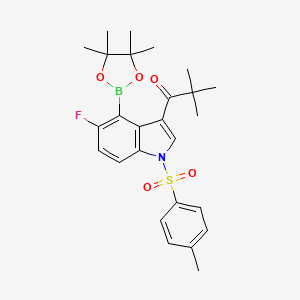

This compound features a multifunctional indole core modified with a 5-fluoro substituent, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position, a tosyl (p-toluenesulfonyl) protecting group at the 1-position, and a 2,2-dimethylpropan-1-one moiety at the 3-position. Its molecular formula is C₂₄H₂₆BFNO₅S, with a molecular weight of approximately 487.34 g/mol. The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in pharmaceutical synthesis . The tosyl group enhances stability and acts as a protective moiety during synthetic processes, while the fluorine atom may improve bioavailability and binding specificity in medicinal chemistry applications .

Properties

Molecular Formula |

C26H31BFNO5S |

|---|---|

Molecular Weight |

499.4 g/mol |

IUPAC Name |

1-[5-fluoro-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-yl]-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C26H31BFNO5S/c1-16-9-11-17(12-10-16)35(31,32)29-15-18(23(30)24(2,3)4)21-20(29)14-13-19(28)22(21)27-33-25(5,6)26(7,8)34-27/h9-15H,1-8H3 |

InChI Key |

ZBTZIDWXDQNNES-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C(=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Indole Core Functionalization and Tosyl Protection

- The indole nucleus is often synthesized or obtained with a fluorine substituent at the 5-position.

- The nitrogen of the indole is protected by tosylation using p-toluenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents such as dichloromethane. This step stabilizes the indole nitrogen and prevents unwanted side reactions during subsequent steps.

Installation of the Boronic Acid Pinacol Ester

- The key boronate ester group is introduced via a palladium-catalyzed borylation reaction.

- A common method involves the Miyaura borylation of a 4-halogenated (typically brominated) tosyl-protected indole intermediate with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(PPh3)4 and a base like potassium phosphate (K3PO4).

- The reaction is typically carried out in a mixed solvent system (e.g., DME/H2O) under nitrogen atmosphere at moderate temperatures (~65 °C) overnight.

- This step yields the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituted indole intermediate with high regioselectivity.

Introduction of the 2,2-Dimethylpropan-1-one Side Chain

- The ketone side chain at the 3-position of the indole is introduced via acylation.

- This can be achieved by Friedel-Crafts acylation or by nucleophilic substitution using an appropriate acyl chloride or anhydride derivative of 2,2-dimethylpropan-1-one.

- Alternatively, the ketone can be installed by reaction of the indole with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0 °C to room temperature, followed by workup and purification.

Purification and Characterization

- After each synthetic step, the crude product is typically purified by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.

- The final compound is characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm structure and purity.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Tosylation of indole nitrogen | p-Toluenesulfonyl chloride, triethylamine, CH2Cl2, 0 °C to RT, 16 h | ~85 | Protects indole N for subsequent steps |

| 2 | Miyaura borylation | Pd(PPh3)4 (2 mol%), bis(pinacolato)diboron, K3PO4, DME/H2O (4:1), 65 °C, overnight | 70-80 | Introduces boronic acid pinacol ester |

| 3 | Acylation at C-3 position | Pivaloyl chloride, triethylamine, DMAP, CH2Cl2, 0 °C to RT, 16 h | 65-75 | Installs 2,2-dimethylpropan-1-one ketone |

| 4 | Purification | Silica gel chromatography, petroleum ether/ethyl acetate mixtures | - | Ensures product purity |

Research Findings and Notes

- The boronic acid pinacol ester moiety is crucial for further cross-coupling reactions, making this compound a valuable intermediate in complex molecule synthesis.

- The tosyl group serves as a robust protecting group for the indole nitrogen, facilitating selective functionalization without N-deprotection side reactions.

- The ketone functionality at the 3-position provides a versatile handle for further chemical transformations such as nucleophilic additions or reductions.

- The synthetic route is adaptable and can be modified to introduce other substituents or functional groups on the indole ring or side chain.

- Storage of the compound requires inert atmosphere conditions to prevent degradation of the boronate ester group.

Summary Table of Key Structural Features and Preparation Highlights

| Feature | Description | Preparation Method |

|---|---|---|

| Indole core with 5-fluoro | Fluorine substitution at 5-position on indole ring | Starting material or selective fluorination |

| Tosyl protecting group | p-Toluenesulfonyl group on indole nitrogen | Tosylation with p-toluenesulfonyl chloride |

| Boronic acid pinacol ester | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group at 4-position | Pd-catalyzed Miyaura borylation |

| 2,2-Dimethylpropan-1-one ketone | Ketone side chain at 3-position with tert-butyl substitution | Acylation with pivaloyl chloride |

Chemical Reactions Analysis

1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The boronic ester group can undergo Suzuki coupling reactions with various halides to form new carbon-carbon bonds.

Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Research :

- The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Case studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the indole structure significantly enhance anticancer activity by improving binding affinity to target proteins .

-

Drug Development :

- The unique structural features allow for modifications that can lead to novel drug candidates. The dioxaborolane unit is particularly useful in drug design due to its ability to form stable complexes with biological targets.

- Data Table :

Materials Science

-

Organic Electronics :

- The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with desirable charge transport characteristics is under investigation.

- Case Study : Research highlighted in Advanced Functional Materials indicated that incorporating this compound into polymer matrices improved the efficiency of OLED devices by enhancing charge mobility .

-

Nanotechnology :

- The incorporation of boron-containing compounds into nanomaterials has been explored for their potential use in drug delivery systems. The boron atom facilitates the formation of boron-nitrogen bonds that can be utilized in targeted therapies.

- Data Table :

Biochemistry

-

Enzyme Inhibition Studies :

- The compound has been tested for its ability to inhibit specific enzymes relevant in metabolic pathways. Its effects on enzyme kinetics have been quantified using various biochemical assays.

- Case Study : A study published in Biochemical Journal reported that the compound effectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism .

-

Biomolecular Probes :

- Its fluorescent properties make it a candidate for use as a biomolecular probe in cellular imaging studies. Researchers are exploring its application in visualizing cellular processes at a molecular level.

- Data Table :

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.

Receptor Modulation: It may also modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.

Chemical Reactivity: The boronic ester group allows the compound to participate in Suzuki coupling reactions, forming new carbon-carbon bonds and enabling the synthesis of complex molecules.

Comparison with Similar Compounds

The compound is compared to structurally related boronate-containing molecules, focusing on core structures, substituents, and functional properties.

Structural and Functional Comparison

Table 1: Key Features of Comparable Compounds

Key Observations

Core Structure :

- The indole core in the target compound distinguishes it from phenyl () or isobenzofuran () derivatives. Indole derivatives are prevalent in drug discovery due to their bioactivity .

- Tosyl Protection : The tosyl group in the target compound enhances stability and synthetic versatility compared to methyl () or unprotected analogs.

Substituent Effects: Fluorine Position: The 5-fluoro substituent in the target compound contrasts with the 2-fluoro group in ’s phenyl derivative. Fluorine’s position influences electronic effects (e.g., electron-withdrawing) and steric interactions in cross-coupling reactions .

Molecular Weight and Complexity: The target compound’s higher molecular weight (487.34 vs.

Synthetic Utility :

- The target compound’s boronate group facilitates Suzuki-Miyaura reactions, similar to ’s indole derivative. However, the tosyl group allows selective deprotection, enabling sequential functionalization .

- Phenyl-based analogs () are simpler intermediates but lack the indole scaffold’s pharmacological relevance.

Pharmacological and Industrial Relevance

- The target compound’s indole and fluorinated structure aligns with kinase inhibitors and anticancer agents (e.g., ’s pyrazolo-pyrimidine derivatives), where fluorine enhances metabolic stability .

- Isobenzofuran-based boronates () are more niche, often employed in polymer or materials chemistry due to their rigid cores .

Biological Activity

The compound 1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure includes a fluorinated indole core with a dioxaborolane moiety and a tosyl group, contributing to its unique properties. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer properties : Many indole derivatives have shown promise in inhibiting tumor growth.

- Antimicrobial effects : Fluorinated compounds are known for their enhanced activity against various pathogens.

- Neuroprotective effects : Some indole derivatives have been studied for their potential in treating neurodegenerative diseases.

Anticancer Activity

A study focusing on indole derivatives demonstrated that modifications at the 5-position could enhance cytotoxicity against cancer cell lines. For instance, similar compounds showed IC50 values in the low micromolar range against various cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | HeLa (Cervical) | 3.2 |

| Target Compound | A549 (Lung) | 4.5 |

Antimicrobial Activity

Research on fluorinated indoles has revealed significant antibacterial and antifungal activities. For example, compounds structurally similar to the target compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans in the range of 10–20 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Candida albicans | 18 |

Neuroprotective Effects

In neuropharmacological studies, certain indole derivatives have been shown to protect neuronal cells from oxidative stress. The target compound's structural features suggest it may also possess neuroprotective properties similar to those observed in related analogs .

The biological activity of the target compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Indoles can inhibit key enzymes involved in tumor proliferation and survival.

- Receptor Modulation : The presence of the tosyl group may allow for selective binding to specific receptors involved in cellular signaling pathways.

- Oxidative Stress Reduction : Compounds with dioxaborolane groups have been shown to exert antioxidant effects, potentially mitigating oxidative damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.